molecular formula C7H4ClNOS B13028488 5-Chlorothieno[3,2-b]pyridin-7-ol

5-Chlorothieno[3,2-b]pyridin-7-ol

Cat. No.: B13028488
M. Wt: 185.63 g/mol
InChI Key: KTNNOQZOBKTEQZ-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]pyridin-7-ol is a heterocyclic compound with the molecular formula C7H4ClNOS and a molecular weight of 185.63 g/mol . This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of Pim-1 kinase, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorothieno[3,2-b]pyridin-7-ol is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-chloro-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-6-3-5(10)7-4(9-6)1-2-11-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNNOQZOBKTEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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